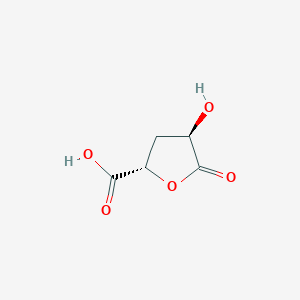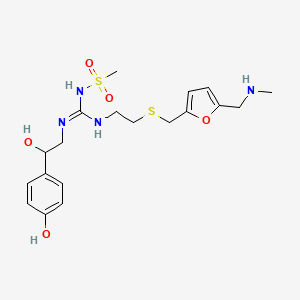
(1S)-trans-Y-Cyhalothrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-trans-Y-Cyhalothrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in agriculture to control a variety of pests due to its high efficacy and relatively low toxicity to mammals. The compound is a stereoisomer of cyhalothrin, which enhances its biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-trans-Y-Cyhalothrin involves several key steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 3-phenoxybenzaldehyde.
Formation of the Intermediate: The intermediate is then subjected to a series of reactions, including the formation of an oxime, followed by Beckmann rearrangement to yield the corresponding amide.
Cyclization: The amide undergoes cyclization to form the core structure of the pyrethroid.
Stereoselective Reduction: The final step involves a stereoselective reduction to obtain the (1S)-trans isomer of Y-Cyhalothrin.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Catalysts: Employing specific catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to isolate the desired isomer.
化学反応の分析
Types of Reactions: (1S)-trans-Y-Cyhalothrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less active forms.
Substitution: It can undergo substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidation typically yields oxides and hydroxyl derivatives.
Reduction Products: Reduction results in the formation of alcohols and alkanes.
Substitution Products: Substitution reactions produce halogenated derivatives.
科学的研究の応用
(1S)-trans-Y-Cyhalothrin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study stereoselective reactions and insecticide mechanisms.
Biology: Investigated for its effects on insect physiology and resistance mechanisms.
Medicine: Explored for potential therapeutic applications due to its neurotoxic effects on pests.
Industry: Widely used in agricultural practices to protect crops from pest infestations.
作用機序
The mechanism of action of (1S)-trans-Y-Cyhalothrin involves:
Target Sites: The compound targets the nervous system of insects, specifically the voltage-gated sodium channels.
Pathways: It prolongs the opening of sodium channels, leading to continuous nerve impulses, paralysis, and eventually death of the insect.
Molecular Targets: The primary molecular targets are the sodium channels in the nerve cells of insects.
類似化合物との比較
Cyhalothrin: A non-stereoisomeric form with similar insecticidal properties.
Permethrin: Another pyrethroid insecticide with a different stereochemistry.
Deltamethrin: A more potent pyrethroid with a different chemical structure.
Uniqueness:
Stereochemistry: The (1S)-trans isomer of Y-Cyhalothrin exhibits higher biological activity compared to its non-stereoisomeric counterparts.
Efficacy: It has a broader spectrum of activity and is effective at lower concentrations.
Safety: It is relatively safer for non-target organisms, including mammals, due to its specific mode of action.
特性
CAS番号 |
76703-68-9 |
|---|---|
分子式 |
C₂₃H₁₉ClF₃NO₃ |
分子量 |
449.85 |
同義語 |
(1S,3R)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-Cyano(3-phenoxyphenyl)methyl Ester; [1S-[1α(R*),3β(Z)]]-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-Cyano( |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









